molecular formula C10H13NO2 B1603524 3-(4-Methoxyphenoxy)azetidine CAS No. 954220-70-3

3-(4-Methoxyphenoxy)azetidine

Cat. No.: B1603524
CAS No.: 954220-70-3
M. Wt: 179.22 g/mol
InChI Key: BRAURHKCYODXSQ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)azetidine is an organic compound with the chemical formula C13H17NO3. It is a white crystalline solid with a distinctive aromatic odor . This compound is known for its unique structure, which includes an azetidine ring substituted with a 4-methoxyphenoxy group. It is commonly used as a pharmaceutical intermediate and has shown antibacterial and antiviral activities .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenoxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring is opened or modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with biological molecules, potentially inhibiting bacterial and viral enzymes . The compound’s methoxyphenoxy group may also contribute to its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

  • 3-(3-Methoxyphenoxy)azetidine
  • 3-(3-Methylphenoxy)azetidine
  • 3-(2-Methylphenoxy)azetidine
  • 3-(Benzyloxy)azetidine

Comparison: 3-(4-Methoxyphenoxy)azetidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, the 4-methoxy group provides distinct electronic and steric effects, potentially enhancing its antibacterial and antiviral properties .

Properties

IUPAC Name

3-(4-methoxyphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-8-2-4-9(5-3-8)13-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAURHKCYODXSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604059
Record name 3-(4-Methoxyphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954220-70-3
Record name 3-(4-Methoxyphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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